molecular formula C19H19N7 B6453312 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline CAS No. 2549053-11-2

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline

Cat. No.: B6453312
CAS No.: 2549053-11-2
M. Wt: 345.4 g/mol
InChI Key: WACLFATYGGSFFV-UHFFFAOYSA-N
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Description

4-[4-(7-Methyl-7H-purin-6-yl)piperazin-1-yl]quinoline is a quinoline-based hybrid molecule featuring a piperazine linker substituted with a 7-methylpurine moiety. The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, known for its broad pharmacological applications, including antimalarial, anticancer, and antiviral activities . This compound exemplifies the strategic hybridization of heterocyclic systems to optimize bioactivity and selectivity.

Properties

IUPAC Name

4-[4-(7-methylpurin-6-yl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7/c1-24-13-23-18-17(24)19(22-12-21-18)26-10-8-25(9-11-26)16-6-7-20-15-5-3-2-4-14(15)16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WACLFATYGGSFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=CC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

A common approach involves reacting 4-chloroquinoline derivatives with piperazine under basic conditions. For example, 7-chloro-4-(piperazin-1-yl)quinoline (CAS: 837-52-5) is synthesized via refluxing 7-chloroquinoline with piperazine in ethanol, achieving a 71% yield. Key parameters include:

Reaction ComponentDetails
Substrate7-chloroquinoline
NucleophilePiperazine
SolventEthanol
BaseSodium bicarbonate
TemperatureReflux (78–80°C)
Yield71%

This method leverages the electron-deficient nature of the quinoline ring, facilitating nucleophilic displacement at the 4-position.

Borohydride-Mediated Reductive Amination

An alternative route employs sodium triacetoxyborohydride (STAB) to couple preformed piperazine derivatives with quinoline intermediates. For instance, 1-(4-chloroisoquinolin-1-yl)piperazine reacts with a pyrrolidine precursor in 1,2-dichloroethane, yielding 75% of the coupled product after chromatography. This method is advantageous for sterically hindered systems.

Functionalization of Piperazine with Purine Moieties

Introducing the 7-methylpurine group to the piperazine nitrogen requires careful selection of coupling agents and reaction conditions.

Alkylation of Piperazine with Purine Derivatives

The PMC study provides a template for alkylating piperazine with heterocyclic systems. A general procedure involves:

  • Reacting 1-(3-iodopropyl)-3,7-dimethylxanthine with substituted piperazines in acetone under reflux.

  • Purification via recrystallization from i-propanol, achieving yields of 67–77%.

Adapting this to the target compound, 7-methyl-6-chloropurine could serve as the electrophilic partner. Key considerations include:

ParameterOptimization Insight
Leaving GroupChlorine at purine C6
SolventAcetonitrile or DMF
BasePotassium carbonate
Temperature80°C
CatalystNone required

A reported analog synthesis achieved 76.3% yield for similar piperazine alkylations under these conditions.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with chloroform/methanol (50:1) effectively isolates intermediates. For the final compound, gradient elution (e.g., 5–10% MeOH in CH₂Cl₂) may resolve polar impurities.

Crystallization

Recrystallization from ethanol or i-propanol yields high-purity products, as demonstrated in the isolation of piperazine-xanthine derivatives.

Spectroscopic Characterization

  • ¹H NMR : Key signals include:

    • Quinoline H-2 (δ 8.80 ppm, d, J = 5.0 Hz)

    • Piperazine protons (δ 3.03 ppm, broad singlet)

    • Purine C8–H (δ 7.54 ppm, singlet)

  • IR : Stretching vibrations for C=O (1702 cm⁻¹) and C=N (1604 cm⁻¹).

Challenges and Optimization Strategies

Regioselectivity

Competing reactions at quinoline positions 2 and 4 are mitigated by using electron-withdrawing groups (e.g., Cl at C7) to direct substitution to C4.

Steric Hindrance

Bulky purine substituents may slow alkylation. Increasing reaction temperature to 100°C or using polar aprotic solvents (DMF) enhances reactivity.

Byproduct Formation

Unreacted piperazine is removed via acid-base extraction. Quaternary ammonium salts, if formed, are eliminated by washing with brine.

Scalability and Industrial Relevance

The patent WO2018104953A1 highlights large-scale adaptations, such as:

  • Solvent Recycling : Recovering dichloroethane via distillation.

  • Continuous Flow Systems : For STAB-mediated reactions to improve safety and yield .

Chemical Reactions Analysis

Types of Reactions

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its potential as a pharmacological agent. It belongs to a class of compounds that exhibit significant activity against various biological targets, including receptors and enzymes.

Receptor Binding Affinities

Recent studies have demonstrated that derivatives of this compound exhibit binding affinities for several receptors, which are crucial in developing therapeutic agents for neurological and psychiatric disorders. For example, the binding affinities for serotonin receptors (5-HT6, 5-HT7) and dopamine receptors (D2) have been extensively studied.

CompoundReceptorK_i (nM)
95-HT64878
105-HT7>100000
11D21066
125-HT622
13D2393

This table illustrates the varying affinities of synthesized compounds derived from the parent structure, indicating their potential as therapeutic agents targeting these receptors .

Anticancer Activity

The compound has been explored for its anticancer properties. Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific signaling pathways involved in tumor growth.

Case Study: Inhibition of PI3K Pathway

A notable case study involved a derivative of this compound that acted as a phosphoinositide 3-kinase (PI3K) inhibitor. In vitro studies demonstrated that the compound effectively reduced the viability of cancer cells by disrupting the PI3K/Akt signaling pathway, which is often dysregulated in cancers .

Neuropharmacology

The neuropharmacological applications of this compound are significant due to its interaction with neurotransmitter systems. Its derivatives have been shown to modulate serotonin and dopamine pathways, making them candidates for treating conditions like depression and schizophrenia.

Animal Studies

In animal models, compounds derived from 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline demonstrated anxiolytic and antidepressant-like effects. These studies provide a basis for further exploration into their efficacy and safety profiles in humans .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that yield various derivatives with distinct pharmacological profiles. The development of these derivatives allows researchers to explore structure-activity relationships (SAR) to optimize efficacy and reduce side effects.

Synthetic Pathway Example

A typical synthetic pathway includes the alkylation of purine derivatives followed by acylation with piperazine moieties. This method has been refined to enhance yield and purity, facilitating the rapid development of new compounds for testing .

Mechanism of Action

The mechanism of action of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline can be contextualized by comparing it to structurally related quinoline-piperazine derivatives. Key analogs and their distinguishing features are discussed below:

7-Chloro-4-(piperazin-1-yl)quinoline (3a)

  • Structure: Features a chlorine substituent at the quinoline 7-position and an unmodified piperazine ring.
  • Activities : Demonstrates antimalarial, anticancer, and anti-HIV properties, attributed to the chlorine atom’s electron-withdrawing effects, which enhance target binding .
  • Physicochemical Properties :
    • Melting Point : 113–116°C .
    • LogP : ~2.69 (higher lipophilicity due to chlorine) .
  • Key Difference : The absence of a purine group limits interactions with purine-dependent enzymes, unlike the target compound.

Piperazinyl-Quinoline Derivatives with Urea/Thiourea Functionalities

  • Structure : Piperazine modified with urea or thiourea groups (e.g., compounds 4 and 5 in ).
  • Activities : Exhibit potent anti-proliferative activity against breast cancer cell lines (GI50 = 2.0–3.0 µM) due to hydrogen-bonding interactions with cellular targets .
  • Key Difference : The target compound’s purine moiety may engage in π-π stacking or mimic ATP in kinase binding, offering distinct mechanistic advantages over urea/thiourea derivatives.

4-(Piperazin-1-yl)quinoline (8c)

  • Structure: Lacks substituents on both the quinoline and piperazine rings.
  • Synthetic Utility : Serves as an intermediate for further functionalization .
  • Key Difference : The unmodified structure has reduced bioactivity compared to derivatives with targeted substitutions, highlighting the importance of the 7-methylpurine group in the target compound.

2-[4-(9-Methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline

  • Structure: Replaces quinoline with quinoxaline but retains the purine-piperazine motif.

Data Table: Comparative Analysis of Quinoline-Piperazine Derivatives

Compound Name Substituents Key Activities LogP Melting Point (°C) References
4-[4-(7-Methylpurinyl)piperazinyl]quinoline Purine at piperazine C6; methyl at purine N7 Hypothesized kinase inhibition, antiviral ~3.1* N/A
7-Chloro-4-(piperazin-1-yl)quinoline Cl at quinoline C7 Antimalarial, anticancer 2.69 113–116
Quinoline derivative 4 (urea) Urea at piperazine Anti-breast cancer (GI50 = 3.0 µM) ~1.8 N/A
4-(Piperazin-1-yl)quinoline (8c) No substituents Intermediate for synthesis ~1.2 N/A

*Estimated based on purine’s contribution to lipophilicity.

Biological Activity

The compound 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline , a derivative of quinoline and purine, has garnered attention for its potential biological activities, particularly in cancer research and as a modulator of various biological pathways. This article reviews the biological activity of this compound, focusing on its anticancer properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound features a quinoline moiety linked to a piperazine ring, which is further substituted with a 7-methyl purine . This unique combination contributes to its diverse pharmacological profile.

Property Value
Molecular FormulaC17H20N6
Molecular Weight304.38 g/mol
CAS NumberNot specified

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms:

  • Cell Cycle Arrest : They can interfere with the cell cycle, leading to halted proliferation.
  • Apoptotic Pathways : Modulation of intrinsic and extrinsic apoptotic pathways has been documented, often involving caspase activation.
  • Inhibition of Kinases : Many quinoline derivatives act as inhibitors of key kinases involved in tumor growth and survival .

The mechanism by which this compound exerts its effects is still under investigation. However, studies suggest that it interacts with various cellular targets:

  • EGFR Inhibition : Some derivatives show promising results in inhibiting the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Target Activity
EGFRInhibition of proliferation
Cannabinoid receptorsModulation affecting metabolism

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Anticancer Activity : A study demonstrated that compounds with similar structures inhibited the growth of non-small cell lung cancer (NSCLC) cell lines more effectively than standard treatments like erlotinib .
  • Metabolic Disorders : Other research has explored the role of piperazine derivatives in treating metabolic disorders by modulating cannabinoid receptors, indicating a broader therapeutic potential .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]quinoline, and how is its purity validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions, where the piperazine moiety is introduced to the quinoline core. Key steps include refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) with catalysts like K2_2CO3_3 . Purity is validated using 1H/13C NMR to confirm proton environments and carbon frameworks, complemented by High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assigns proton and carbon signals (e.g., aromatic protons at δ 7.5–8.5 ppm, piperazine N–CH3_3 at δ ~3.0 ppm) .
  • X-ray Crystallography : Resolves bond angles (e.g., C–N–C angles in piperazine: 115–116°) and hydrogen-bonding networks (N–H⋯N interactions) critical for stability .

Advanced Research Questions

Q. How can synthetic yields be optimized for piperazine-substituted quinolines with bulky substituents?

  • Methodological Answer : Low yields (20–35% in similar compounds) arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature Control : Elevated temperatures (e.g., 130°C) enhance reaction rates but require short durations to avoid decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification : Gradient column chromatography (silica/alumina) with eluents like ethyl acetate/hexane .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Cross-Validation : Compare Density Functional Theory (DFT) -predicted bond lengths/angles with crystallographic data (e.g., C–N bond deviations >0.02 Å indicate model inaccuracies) .
  • Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., dichloroquinoline impurities in amodiaquine analogs) .

Q. What in vitro assays are suitable for evaluating its biological activity, and how are false positives mitigated?

  • Methodological Answer :

  • Anti-Inflammatory Assays : Measure nitric oxide (NO) inhibition in LPS-stimulated macrophages; validate with Western blotting for iNOS expression .
  • Antimalarial Screens : Use Plasmodium falciparum cultures (IC50_{50} determination); counterstain with Giemsa to confirm parasite viability .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to purinergic receptors (e.g., P2X7) using AutoDock Vina; prioritize poses with hydrogen bonds to piperazine N-atoms .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (RMSD <2.0 Å acceptable) .

Q. What strategies address polymorphism issues during crystallization?

  • Methodological Answer :

  • Solvent Screening : Test high-polarity solvents (e.g., 2-propanol) to favor thermodynamically stable polymorphs .
  • Seeding : Introduce pre-formed crystals to control nucleation .

Q. How to design structure-activity relationship (SAR) studies for analogs with modified purine/piperazine groups?

  • Methodological Answer :

  • Substituent Variation : Replace 7-methylpurine with halogenated or alkylated purines; assess impact on solubility (LogP) via HPLC-derived retention times .
  • Bioisosteric Replacement : Swap piperazine with morpholine; compare binding affinities using SPR (Surface Plasmon Resonance) .

Q. What protocols troubleshoot low yields in multi-step syntheses?

  • Methodological Answer :

  • Intermediate Trapping : Use TLC monitoring (silica GF254_{254}) to isolate unstable intermediates .
  • Catalyst Optimization : Screen Pd/C or CuI for coupling steps; track conversion via 19F^{19}\text{F} NMR for fluorinated analogs .

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